Etidocaine-d9 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etidocaine-d9 (hydrochloride) is a deuterated form of etidocaine hydrochloride, a long-acting local anesthetic used primarily during surgical procedures and labor. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can be useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etidocaine-d9 (hydrochloride) involves the deuteration of etidocaine. The process typically starts with the preparation of the parent compound, etidocaine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule. The final product is then converted into its hydrochloride salt form .
Industrial Production Methods
Industrial production of Etidocaine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Etidocaine-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of etidocaine, such as N-oxides, amines, and halogenated compounds .
Scientific Research Applications
Etidocaine-d9 (hydrochloride) is extensively used in scientific research due to its unique properties:
Chemistry: Used in the study of reaction mechanisms and the effects of deuteration on chemical reactivity.
Biology: Helps in tracing metabolic pathways and studying enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new anesthetic formulations and in quality control processes .
Mechanism of Action
Etidocaine-d9 (hydrochloride) exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby providing local anesthesia. The compound primarily targets sodium ion channels on the nerve membrane, reducing the passage of sodium ions and blocking nerve impulse generation and conduction .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a shorter duration of action.
Bupivacaine: Known for its long duration but higher cardiotoxicity.
Ropivacaine: Similar to bupivacaine but with a better safety profile
Uniqueness
Etidocaine-d9 (hydrochloride) is unique due to its deuterated form, which provides advantages in research applications, particularly in studying metabolic stability and pharmacokinetics. The deuterium atoms make the compound more resistant to metabolic degradation, offering more accurate and prolonged study periods .
Properties
Molecular Formula |
C17H29ClN2O |
---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D; |
InChI Key |
LMWQQUMMGGIGJQ-MNXFEGQBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC(=O)C(CC)N(CC)CCC)C([2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.